molecular formula C₂₉H₂₈FNO₇ B1140314 Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose CAS No. 290819-68-0

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose

Cat. No.: B1140314
CAS No.: 290819-68-0
M. Wt: 521.53
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose: is an oligosaccharide with a complex sugar structure. It is a white solid with high thermal stability and solubility. This compound is custom synthesized in laboratories and can be fluorinated, methylated, or modified with click chemistry . It is stable in water and has a high purity level .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves multiple steps. The compound is typically synthesized through a series of protection and deprotection reactions, followed by fluorination and benzoylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it is likely to follow similar synthetic routes as those used in laboratory settings. The process would involve scaling up the reactions and optimizing conditions for large-scale production while maintaining the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes involved in glycosylation processes, affecting cellular functions and signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: Benzyl 2-Acetamido-3,6-di-O-benzoyl-2,4-dideoxy-4-fluoro-alpha-D-glucopyranose is unique due to its fluorine substitution, which imparts distinct chemical and biological properties. This fluorination can enhance the compound’s stability and reactivity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FNO7/c1-19(32)31-25-26(38-28(34)22-15-9-4-10-16-22)24(30)23(18-35-27(33)21-13-7-3-8-14-21)37-29(25)36-17-20-11-5-2-6-12-20/h2-16,23-26,29H,17-18H2,1H3,(H,31,32)/t23?,24-,25+,26+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDKOKWJAUETMI-DJGULCAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COC(=O)C3=CC=CC=C3)F)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28FNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.